5-bromo-N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Overview
Description
The compound “5-bromo-N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is a derivative of benzothiazole . Benzothiazole is a bicyclic heterocyclic compound containing a 5-membered 1,3-thiazole ring fused with a benzene ring . Their wide range of various biological activities is associated with the nature and positions of different substituents .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves a variety of methods. For instance, 5-Bromo-2,4-dimethoxybenzaldehyde undergoes coupling with benzo[b]thiophene-2-boronic acid in the presence of tetrakis (triphenylphosphine)palladium (0) to give 5-(benzo[b]thien-2-yl)-2,4-dimethoxybenzaldehyde .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by a 5-membered 1,3-thiazole ring fused with a benzene ring . The nature and positions of different substituents on this basic structure can vary, leading to a wide range of benzothiazole derivatives .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For example, 5-Bromo-2,4-dimethoxybenzaldehyde undergoes coupling with benzo[b]thiophene-2-boronic acid in the presence of tetrakis (triphenylphosphine)palladium (0) to give 5-(benzo[b]thien-2-yl)-2,4-dimethoxybenzaldehyde .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary depending on the specific substituents present in the molecule. For instance, the molecular weight of 4-bromo-2,1,3-benzothiadiazole is 215.07 .Mechanism of Action
Target of Action
The compound 5-bromo-N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a derivative of benzothiazole . Benzothiazole derivatives have been reported to exhibit antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and inhibit their function, leading to antibacterial effects .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. For instance, inhibition of DNA gyrase can interfere with DNA replication, while inhibition of dihydroorotase can disrupt pyrimidine biosynthesis . The exact pathways affected by this compound would require further investigation.
Result of Action
The result of the compound’s action would be the inhibition of bacterial growth due to the disruption of essential biochemical pathways . .
Future Directions
Benzothiazole derivatives have shown promise in various fields, particularly in the development of new drugs due to their broad range of chemical and biological properties . Future research could focus on exploring the potential of these compounds in various applications, including as antibacterial agents .
Properties
IUPAC Name |
5-bromo-N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2OS2/c13-6-2-1-3-7-10(6)15-12(19-7)16-11(17)8-4-5-9(14)18-8/h1-5H,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEWOKVXQQUWFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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